D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Glucosamine Hydrochloride is an amino sugar derived from the substitution of a hydroxyl group of a glucose molecule with an amino group . It is a precursor of the glycosaminoglycans and proteoglycans that make up articular cartilage . It has been widely used in food, cosmetics, and pharmaceutical industries .

Synthesis Analysis

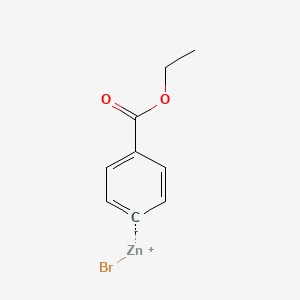

D-Glucosamine and its acetylated derivative, N-acetylglucosamine (GlcNAc), are currently produced by acid hydrolysis of chitin (a linear polymer of GlcNAc) extracted from crab and shrimp shells .Molecular Structure Analysis

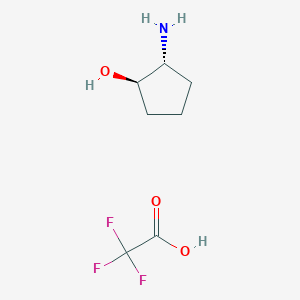

The molecular formula of D-Glucosamine Hydrochloride is C6H14ClNO5 . It is a monosaccharide that contains an amine group in place of one of the hydroxyl groups .Chemical Reactions Analysis

D-Glucosamine is a precursor in the hexosamine biosynthetic pathway leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), which is then used for making glycosaminoglycans, proteoglycans, and glycolipids .Physical And Chemical Properties Analysis

The molecular weight of D-Glucosamine Hydrochloride is 215.63 . When stored at 5°C in its original solvent and at its original concentration, the rate of decomposition is initially 1% per month from the date of purification .作用機序

The notion that augmenting the intake of the precursor molecule, glucosamine, may directly stimulate articular proteoglycan synthesis to modulate osteoarthritis has provided the rationale for its widespread use . Theoretically, exogenous glucosamine may augment glycosaminoglycan synthesis in cartilage .

Safety and Hazards

将来の方向性

D-Glucosamine Hydrochloride has potential applications in various biomedical fields such as wound healing, bone regeneration, antibacterial effect, and oral hygiene . It also has potential as a drug carrier for molecular therapies, such as drug and gene delivery systems, and a role in imaging for tumor and cancer detection .

特性

CAS番号 |

129521-67-1 |

|---|---|

分子式 |

C6H13N1O5 |

分子量 |

215.63 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)